3-amino-N-(3,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
CAS No.: 625370-26-5
Cat. No.: VC21481899
Molecular Formula: C20H19Cl2N3OS
Molecular Weight: 420.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 625370-26-5 |
|---|---|
| Molecular Formula | C20H19Cl2N3OS |
| Molecular Weight | 420.4g/mol |
| IUPAC Name | 3-amino-N-(3,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
| Standard InChI | InChI=1S/C20H19Cl2N3OS/c1-2-10-3-4-16-11(5-10)6-15-17(23)18(27-20(15)25-16)19(26)24-14-8-12(21)7-13(22)9-14/h6-10H,2-5,23H2,1H3,(H,24,26) |
| Standard InChI Key | WPKVSJDJZDUEHE-UHFFFAOYSA-N |
| SMILES | CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=CC(=C4)Cl)Cl)N |
| Canonical SMILES | CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=CC(=C4)Cl)Cl)N |
Introduction
3-Amino-N-(3,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound with a molecular formula of C20H19Cl2N3OS and a molecular weight of 420.4 g/mol . This compound belongs to the class of thienoquinolines, which are known for their diverse biological activities, including potential applications in pharmaceuticals.
Synthesis and Preparation
While specific synthesis details for this compound are not readily available in the provided sources, compounds with similar structures often involve multi-step reactions including cyclization and substitution reactions. For instance, the synthesis of related thienoquinoline derivatives might involve the use of nucleophilic substitution followed by cyclocondensation reactions, as seen in other heterocyclic compounds .
Biological Activities
Although specific biological activity data for 3-amino-N-(3,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide are not detailed in the available sources, compounds within the thienoquinoline class have shown potential in various biological assays, including antiproliferative activities against cancer cell lines . The presence of the 3,5-dichlorophenyl group and the amino functionality could contribute to its potential biological activity, possibly through interactions with specific cellular targets.
Future Research Directions
Future studies on this compound could focus on its synthesis optimization, detailed biological activity profiling, and structure-activity relationship (SAR) studies to explore its potential therapeutic applications. Additionally, exploring its interactions with specific biological targets could provide insights into its mechanism of action.
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